8-Ethoxyisoquinoline-5-carboxylic acid methyl ester
Description
8-Ethoxyisoquinoline-5-carboxylic acid methyl ester is an isoquinoline derivative characterized by an ethoxy group at the 8-position and a methyl ester at the 5-position of the isoquinoline scaffold. Isoquinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, making this compound a candidate for similar investigations.
Properties
IUPAC Name |
methyl 8-ethoxyisoquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-12-5-4-10(13(15)16-2)9-6-7-14-8-11(9)12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBKSDIDHHSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=NC=CC2=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451328 | |
| Record name | 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162615-15-8 | |
| Record name | 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester typically involves the reaction of isoquinoline derivatives with ethylating agents and subsequent esterification . One common method includes the ethylation of isoquinoline-5-carboxylic acid followed by methylation of the carboxylic acid group using methanol in the presence of an acid catalyst .
Industrial Production Methods: standard organic synthesis techniques involving batch reactors and continuous flow systems can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
8-Ethoxyisoquinoline-5-carboxylic acid methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The ethoxy and ester groups may play a role in modulating its biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoquinoline and Quinoline Derivatives
*Calculated based on molecular formula C₁₃H₁₃NO₃ (assuming isoquinoline core).
Key Observations :
- Substituent Effects : The ethoxy group at position 8 in the target compound may enhance solubility compared to halogenated analogues (e.g., bromo or chloro substituents) due to its polar nature .
- Ester Group Position: Methyl ester at position 5 (as in the target compound and Methyl 8-bromoquinoline-5-carboxylate) may influence reactivity in coupling reactions compared to ethyl esters at position 3 or 8 .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Data inferred from analogous compounds.
Key Observations :
- The methyl ester group in the target compound likely enhances lipophilicity compared to carboxylic acid derivatives (e.g., 5-Amino-isoquinoline-8-carboxylic acid), affecting membrane permeability in biological systems .
- Halogenated analogues (e.g., bromo or chloro) exhibit lower solubility in polar solvents, which may limit their use in aqueous-phase reactions .
Biological Activity
8-Ethoxyisoquinoline-5-carboxylic acid methyl ester (CAS No. 162615-15-8) is a compound with potential biological applications, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₃H₁₃NO₃
- Molecular Weight : 231.25 g/mol
The compound features an ethoxy group and a carboxylic acid methyl ester group, which contribute to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester exhibits significant antimicrobial activity. It interacts with various microbial targets, potentially inhibiting their growth through mechanisms that may involve disruption of cellular processes or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The precise mechanism by which 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors within microbial and cancerous cells. The ethoxy and ester functional groups are hypothesized to enhance binding affinity and specificity to these targets, potentially leading to the modulation of critical biological pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by BenchChem demonstrated the compound's effectiveness against various bacterial strains, highlighting its potential as a lead compound in developing new antimicrobial therapies.
- Cytotoxicity in Cancer Models : In vitro studies reported in PubMed revealed that derivatives of isoquinoline compounds, including the methyl ester form, showed enhanced cytotoxicity compared to their parent compounds, suggesting structural modifications can significantly impact biological activity .
- Pharmacokinetic Studies : Further investigations into the pharmacokinetics of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. Such studies are crucial for assessing its viability as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
